5-Carboxyphthalide

Pharmaceutical intermediate Regioisomeric impurity Synthetic process optimization

5-Carboxyphthalide (CAS 4792-29-4) is the critical intermediate for citalopram and escitalopram API manufacturing. Unlike generic phthalide analogs, our material is certified with isomer-specific HPLC to guarantee 6-carboxyphthalide content ≤0.1%, preventing costly purification failures. Available as both ≥98% pure synthesis-grade intermediate and fully characterized Escitalopram Impurity reference standard for ANDA/QC applications.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 4792-29-4
Cat. No. B1580894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxyphthalide
CAS4792-29-4
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)O)C(=O)O1
InChIInChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)
InChIKeyQTWUWCFGWYYRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxyphthalide (CAS 4792-29-4): Key Intermediate Procurement Guide for Pharmaceutical Synthesis and Research Applications


5-Carboxyphthalide (CAS 4792-29-4, IUPAC: 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, C₉H₆O₄, MW: 178.14) is a synthetic isobenzofuranone derivative with a carboxylic acid functional group at the 5-position of the phthalide ring system . It is not a commercially available drug product but a critical intermediate in the multi-step synthesis of the antidepressant drug citalopram and its S-enantiomer escitalopram [1]. The compound is also classified as a specific impurity of escitalopram and is utilized in analytical method development and quality control applications [2].

Why 5-Carboxyphthalide (CAS 4792-29-4) Cannot Be Substituted with Generic Phthalide Derivatives in Regulated Synthesis


Substituting 5-carboxyphthalide with generic phthalide analogs or alternative isomers in pharmaceutical synthesis is not feasible due to critical differences in positional isomerism and impurity profiles. The standard industrial synthesis of 5-carboxyphthalide via reduction of trimellitic anhydride inherently produces the 6-carboxyphthalide isomer as a by-product at concentrations up to 10% [1]. This positional isomer is chemically distinct and cannot be effectively separated without multiple crystallization steps, which substantially reduce overall yield [2]. For pharmaceutical applications requiring intermediate purity suitable for drug substance manufacture, the 6-isomer must be controlled to ≤0.1% [3]. Therefore, procurement decisions must be based on verifiable isomer-specific purity data rather than generic phthalide specifications.

5-Carboxyphthalide (CAS 4792-29-4): Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Purity: Reduction of 6-Carboxyphthalide Impurity from ~10% to ≤0.1% via Optimized Synthesis

The commercial viability of 5-carboxyphthalide as a pharmaceutical intermediate depends critically on the control of its regioisomer, 6-carboxyphthalide. The traditional synthesis route via reduction of trimellitic anhydride yields 5-carboxyphthalide containing the 6-isomer as a by-product at levels up to 10% [1]. In contrast, the optimized process using terephthalic acid and paraformaldehyde in oleum (≥20% SO₃) at 120–145°C produces 5-carboxyphthalide with 6-isomer levels consistently ≤0.1%, eliminating the need for multiple crystallizations that would otherwise reduce overall yield [2]. This impurity threshold of ≤0.1% is mandated for drug intermediate applications [3].

Pharmaceutical intermediate Regioisomeric impurity Synthetic process optimization Citalopram synthesis

Synthetic Yield Benchmark: 82–88% Yield vs. Suboptimal Alternative Routes

The yield of 5-carboxyphthalide varies substantially depending on the synthetic route employed. The optimized industrial process using terephthalic acid and paraformaldehyde in oleum achieves isolated yields of 82–88% [1]. This compares favorably to the alternative route from 5-carboxyphthalide to 5-cyanophthalide, which reports yields on the order of only 68% for the downstream conversion [2]. Furthermore, prior art methods using liquid SO₃ suffer from reaction mass handling difficulties that preclude efficient industrial scale-up [3].

Process chemistry Synthetic yield Industrial scale-up Pharmaceutical intermediate manufacturing

Analytical Reference Standard: Certified Escitalopram Impurity with Validated Characterization for ANDA and QC Applications

5-Carboxyphthalide is formally classified and supplied as an Escitalopram Impurity (chemical name: 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid) with detailed characterization data compliant with regulatory guidelines [1]. It is specifically validated for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Escitalopram [2]. In contrast, generic phthalide derivatives or other carboxyphthalide isomers are not recognized as specified impurities in pharmacopoeial monographs for escitalopram and lack the validated characterization data required for regulatory submissions [3].

Analytical method development Impurity profiling Quality control Regulatory compliance Escitalopram

5-Carboxyphthalide (CAS 4792-29-4): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Procurement for Citalopram/Escitalopram API Synthesis

Procurement of 5-carboxyphthalide with HPLC purity ≥98% and 6-carboxyphthalide isomer content ≤0.1% is essential for the synthesis of citalopram and escitalopram active pharmaceutical ingredients (APIs). The material serves as the starting point for conversion to 5-cyanophthalide, which then undergoes successive Grignard reactions to yield the final drug substance [1]. Specifications must include isomer-specific HPLC analysis to verify compliance with the ≤0.1% 6-isomer threshold [2].

Analytical Reference Standard for Escitalopram Impurity Profiling in QC Laboratories

5-Carboxyphthalide certified as an Escitalopram Impurity is required for analytical method development, method validation (AMV), and routine quality control (QC) testing of escitalopram drug substance and drug product [3]. The certified material is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in Abbreviated New Drug Applications (ANDA) and commercial production environments [4].

Process Development and Scale-Up of 5-Cyanophthalide Synthesis

High-purity 5-carboxyphthalide (82–88% yield-optimized grade) is the preferred starting material for the synthesis of 5-cyanophthalide, the immediate precursor to citalopram. The conversion proceeds via acyl chloride formation followed by reaction with hydroxylamine and dehydration [5]. Using 5-carboxyphthalide from the optimized oleum-based process ensures minimal 6-isomer carryover, which would otherwise propagate through downstream steps and complicate final API purification.

Technical Documentation Hub

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